2-Amino-5-chloro-2'-fluorobenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGMXPIQRQSORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057832 | |
| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-38-3 | |
| Record name | 2-Amino-5-chloro-2′-fluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=784-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-chloro-2'-fluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-chloro-2'-fluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance As a Versatile Chemical Intermediate in Advanced Organic Synthesis
The distinct structural features of 2-amino-5-chloro-2'-fluorobenzophenone, including the presence of reactive amino and chloro groups, make it a highly valuable intermediate in advanced organic synthesis. chemimpex.com These functional groups provide multiple reaction sites, allowing for the construction of complex organic molecules. chemimpex.com
One of the primary applications of this compound is in the synthesis of various heterocyclic compounds. For instance, it is a key starting material for producing benzodiazepines, a class of psychoactive drugs. chemicalbook.com A notable example is its use in the synthesis of the anxiolytic drugs midazolam, flutazolam, and flurazepam. google.commedchemexpress.com The synthesis process often involves the condensation of this compound with other reagents to form the characteristic seven-membered diazepine (B8756704) ring structure.
Furthermore, research has demonstrated its utility in synthesizing other complex molecules. For example, it is employed in the creation of benzotriazepines. chemicalbook.com The fluorinated nature of the compound can also be advantageous, as fluorinated organic molecules often exhibit enhanced metabolic stability and bioavailability, making them attractive for various applications. chemimpex.com
A significant aspect of its role in synthesis is the continuous effort to improve production efficiency. For instance, a patented method highlights the use of dehydrated zinc chloride as a reagent in the condensation reaction between o-fluoro-benzoyl chloride and p-chloroaniline to produce high-purity this compound, increasing the yield from 50% to 70% and purity to over 98%. google.com
Role in Pharmaceutical Development and Drug Discovery Research
The application of 2-amino-5-chloro-2'-fluorobenzophenone as a precursor for pharmacologically active molecules is a major focus of research. chemimpex.com Its structural framework is integral to the development of drugs targeting the central nervous system (CNS). researchgate.net
As previously mentioned, its most prominent role is in the synthesis of benzodiazepines. chemicalbook.com Midazolam, a short-acting hypnotic-sedative, is a prime example of a pharmaceutical derived from this intermediate. indiamart.commedchemexpress.com The synthesis of midazolam from this compound involves a series of chemical transformations to construct the final imidazobenzodiazepine structure. googleapis.com
Beyond benzodiazepines, the broader class of 2-aminobenzophenone (B122507) derivatives is recognized for its potential in developing various CNS-active agents. researchgate.net The core structure is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets. Research into derivatives of 2-amino-5-chlorobenzophenone (B30270) aims to discover new compounds with improved therapeutic profiles, such as higher efficacy and better safety margins. researchgate.net
The compound is also utilized in the study of enzyme interactions and cellular processes, which can provide insights into biochemical pathways and lead to the development of new therapeutic strategies. chemimpex.com Its fluorescent properties have also been noted, suggesting potential applications as a fluorescent probe in biological research. chemimpex.combiosynth.com
Scope of Current Research Directions and Future Perspectives for the Chemical Compound
Established Synthetic Routes and Reaction Pathways
The synthesis of this compound can be achieved through several established chemical pathways. These routes primarily involve condensation reactions and Friedel-Crafts acylation approaches, with related syntheses of similar compounds shedding light on potential alternative mechanisms like the Hofmann degradation.
Condensation Reactions and Their Variants
A primary and effective method for synthesizing this compound is through a high-temperature condensation reaction. google.com This process involves the reaction of o-fluoro-benzoyl chloride with p-chloroaniline. google.comgoogle.com The reaction is typically conducted at elevated temperatures, often in the range of 180°C to 205°C. google.com One specific variant of this method involves heating the reactants to 200°C, stirring for a period, and then introducing an anhydrous catalyst to drive the reaction to completion over several hours. google.com
This type of reaction, often referred to as pyrocondensation, relies on heat to facilitate the joining of the two reactant molecules and the elimination of a small molecule, in this case, hydrogen chloride. google.com The initial product of this condensation is an intermediate that subsequently undergoes hydrolysis to yield the final this compound. google.com
Friedel-Crafts Acylation Approaches
The condensation reaction described is fundamentally a Friedel-Crafts acylation. sigmaaldrich.com This well-established class of reactions involves the acylation of an aromatic ring with an acyl halide or anhydride, mediated by a strong Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org In the synthesis of this compound, p-chloroaniline serves as the aromatic substrate, and o-fluoro-benzoyl chloride is the acylating agent. google.comgoogle.com
The mechanism begins with the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), activating the o-fluoro-benzoyl chloride to form a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion then attacks the electron-rich benzene (B151609) ring of the p-chloroaniline in an electrophilic aromatic substitution reaction. The attack preferentially occurs at the position ortho to the amino group, leading to the formation of the desired benzophenone (B1666685) structure. asianpubs.orgnus.edu.sg The reaction is often followed by a hydrolysis step to work up the product. google.com It is noted that the conditions for Friedel-Crafts reactions can be quite vigorous. asianpubs.org
Hofmann Degradation Mechanisms in Related Syntheses
While not a direct route to this compound found in primary literature, the Hofmann rearrangement is a relevant reaction in the synthesis of related aromatic amines. asianpubs.orgwikipedia.org The Hofmann degradation converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a strong base, like sodium hydroxide, which forms sodium hypobromite (B1234621) in situ. wikipedia.org
This process involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. The isocyanate is subsequently hydrolyzed to the primary amine, releasing carbon dioxide. wikipedia.org This methodology is pertinent as it could be employed in the synthesis of precursors to the main reactants. For instance, it is a known method for synthesizing anthranilic acid derivatives, which are structurally similar to the aminobenzophenone family. asianpubs.org However, the Hofmann degradation can sometimes result in moderate yields and side reactions, such as hydrolysis of the amide or ring chlorination, under the required drastic conditions. google.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving high yield and purity is critical for the industrial viability of synthesizing this compound. Research has focused on optimizing catalysts, reagents, temperature, and solvents to improve reaction outcomes.
Influence of Catalysts and Reagents
The choice and condition of the catalyst are paramount in the Friedel-Crafts acylation route. Zinc chloride (ZnCl₂) is a commonly used Lewis acid for this synthesis. google.comgoogle.com The quality of the zinc chloride has been identified as a key factor in determining the final yield and purity. google.com
It has been demonstrated that using zinc chloride dehydrated at a lower temperature (40-200°C) under vacuum results in a fine white powder. This powdered form is more soluble and active under reaction conditions, leading to a significant increase in product yield from a baseline of 50% to over 70%, and purity from ≤95% to ≥98%. In contrast, zinc chloride prepared by dehydration at higher atmospheric pressure (>180°C) forms hard, less soluble blocks, which results in lower yields and more by-products. google.com Various dehydrating agents can be used during the catalyst preparation, including phosphorus pentoxide, sulfuric acid, and molecular sieves. google.com
The molar ratio of the reactants and catalyst also plays a crucial role. For the Friedel-Crafts reaction, a stoichiometric amount of the Lewis acid catalyst is typically required because both the reactant acyl chloride and the product ketone form complexes with it. organic-chemistry.org In the ZnCl₂-catalyzed synthesis of this compound, the mass ratio of p-chloroaniline to ZnCl₂ to o-fluoro-benzoyl chloride can be varied, with effective ranges being 1: (0.5-10): (1-10). google.com For syntheses involving aluminum chloride, it is often preferred to use a 2 to 4-fold molar excess to ensure the reaction proceeds to completion. epo.org
Temperature and Solvent Effects on Reaction Efficacy
Temperature is a critical parameter for this synthesis. The condensation reaction is a "pyrocondensation," indicating it is carried out at high temperatures, generally between 100°C and 350°C. google.com Specific examples show reaction temperatures being maintained at 180°C before catalyst addition and then raised to 200-205°C for several hours. google.com Another protocol specifies holding the temperature at 200°C for the duration of the reaction. google.com Elevated temperatures increase the rate of reaction, though they must be controlled to prevent decomposition of the starting materials and products. google.com The reaction time can range from approximately 0.2 to 10 hours. google.com
While some Friedel-Crafts acylations are performed in solvents like nitrobenzene (B124822) or o-dichlorobenzene, the direct condensation of o-fluoro-benzoyl chloride and p-chloroaniline is often performed neat (without a solvent), where the reactants themselves form the reaction medium. google.comgoogle.comepo.org After the primary reaction, solvents are used in the work-up and purification stages. For example, the crude product can be treated with dilute sulfuric acid, and then recrystallized from water or other solvents to achieve high purity. google.com
Interactive Data Table: Optimization of this compound Synthesis
This table summarizes the impact of different reaction conditions on the synthesis outcome, based on reported findings. google.com
| Parameter | Condition | Yield | Purity (HPLC) | Melting Point (°C) |
| Catalyst (ZnCl₂) Preparation | Standard High-Temp Dehydration | ~50% | ≤95% | 88-92 |
| Catalyst (ZnCl₂) Preparation | Optimized Low-Temp Dehydration | >70% | ≥98% | 94-97 |
| Reaction Temperature | 100-350°C | Optimized | Optimized | - |
| Reactant Ratio (p-chloroaniline:ZnCl₂:o-fluoro-benzoyl chloride) | 1:1.5:2.8 (by mass) | >70% | ≥98% | 94-97 |
Green Chemistry Approaches in the Synthesis of this compound
Traditional synthetic routes to this compound and related benzophenones often involve harsh reaction conditions, the use of toxic reagents, and the generation of significant amounts of waste. In response to these challenges, researchers have explored several innovative strategies that align with the principles of green chemistry. These approaches include the use of alternative energy sources like microwave and ultrasound, the application of more environmentally friendly catalysts, and the development of more efficient, atom-economical reactions.
One notable advancement involves the optimization of the classical Friedel-Crafts acylation reaction. A Chinese patent suggests a method that improves the yield and purity of this compound by utilizing zinc chloride that has undergone a low-temperature dehydration process. google.com This approach leads to a higher yield (from 50% to 70%) and purity (from ≤95% to ≥98%), which contributes to a greener process by reducing the amount of raw materials needed and simplifying purification, thereby minimizing waste. google.com
Another green approach focuses on the reduction of an isoxazole (B147169) intermediate. A patented synthesis technology describes the use of iron powder for this reduction, which is presented as a more environmentally friendly and economical alternative to other reducing agents like zinc powder or catalytic hydrogenation with noble metals. google.com The use of iron powder is advantageous as it is less reactive, preventing the undesired reduction of the carbonyl group, and the resulting iron slag can be recycled, further reducing the environmental impact. google.com
Furthermore, the application of microwave irradiation and ultrasonic oscillation has been explored to accelerate reaction times and improve yields in the synthesis of related 2-aminobenzophenone (B122507) derivatives. patsnap.comresearchgate.netactascientific.com For instance, a patented method for preparing 2-amino-5-chlorobenzophenone (B30270) utilizes ultrasonic oscillation in the initial step and microwave heating in a subsequent step to promote the reaction, leading to shorter reaction times and high yields. patsnap.com While this specific patent does not describe the synthesis of the 2'-fluoro derivative, the methodology represents a significant green chemistry approach that could potentially be adapted. Research on the microwave-assisted synthesis of benzodiazepin-2-ones from 2-aminobenzophenones also highlights the benefits of this technology in achieving energy and time savings. actascientific.com
These innovative methodologies underscore a clear trend towards the development of more sustainable and efficient synthetic routes for this compound and its congeners, driven by the core principles of green chemistry.
Table 1: Comparison of Traditional and Greener Synthesis Methods for this compound
| Parameter | Traditional Method | Greener Method (Improved Friedel-Crafts) google.com | Greener Method (Iron Powder Reduction) google.com |
| Catalyst/Reagent | Standard Zinc Chloride | Dehydrated Zinc Chloride | Iron Powder |
| Yield | ~50% | 70% | High (not specified) |
| Purity | ≤95% | ≥98% | High (not specified) |
| Environmental Impact | Higher waste generation | Reduced waste due to higher yield and purity | Recyclable iron slag, less hazardous than alternatives |
| Key Advantage | Established method | Improved efficiency and purity | Economical and reduced environmental pollution |
Table 2: Application of Green Chemistry Techniques in the Synthesis of Related Benzophenone Derivatives
| Technique | Compound | Key Findings | Reference |
| Microwave & Ultrasound | 2-amino-5-chlorobenzophenone | Shorter reaction times, high yield, reduced environmental pollution. | patsnap.com |
| Microwave-Assisted Synthesis | 2-amino-5-chlorobenzophenone derivatives | Conventional vs. microwave methods compared, highlighting the efficiency of microwave synthesis. | researchgate.net |
| Microwave-Assisted Synthesis | Benzodiazepin-2-ones from 2-aminobenzophenones | Excellent yields (~90%) within minutes, energy and time-saving. | actascientific.com |
Vibrational Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The analysis of its FT-IR spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.
Table 1: Noteworthy FT-IR Vibrational Frequencies for Benzophenone Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Stretch (Amino Group) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Ketone) | 1630-1680 |
| C=C Stretch (Aromatic) | 1400-1600 |
| C-N Stretch | 1250-1350 |
| C-Cl Stretch | 600-800 |
| C-F Stretch | 1000-1400 |
Note: The exact frequencies can vary based on the molecular environment and sample state.
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bond.
Similar to FT-IR, specific experimental Raman data for this compound is sparse in publicly accessible literature. However, studies on the related compound 2-amino-5-chlorobenzophenone have utilized Raman spectroscopy to analyze its structural geometry and vibrational wavenumbers. These studies often employ density functional theory (DFT) calculations to complement the experimental findings and provide a more detailed assignment of the observed Raman bands. The key vibrations, such as the N-H, C=O, and aromatic C-C stretching modes, would also be active in the Raman spectrum, though their relative intensities would differ from the FT-IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Assignment and Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
The ¹H NMR spectrum of this compound provides a map of the proton environments within the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are all used to assign each proton to its specific location.
The aromatic protons on the two phenyl rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the aminophenyl ring will be influenced by the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups. The protons on the fluorophenyl ring will show coupling to the fluorine atom, resulting in characteristic splitting patterns. The protons of the amino group itself may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. While a publicly available, detailed assignment of the ¹H NMR spectrum for this specific compound is not available, chemical database entries confirm that its NMR spectrum is consistent with its structure.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (Aminophenyl Ring) | 6.5 - 7.5 | d, dd |
| Aromatic Protons (Fluorophenyl Ring) | 7.0 - 8.0 | m |
| Amino Protons (-NH₂) | Variable | br s |
Note: d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet. Predicted ranges are based on general principles and data for similar structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Each unique carbon atom gives rise to a distinct signal.
The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons will resonate between 110 and 160 ppm. The carbon atoms directly bonded to the fluorine and chlorine atoms will have their chemical shifts influenced by these electronegative substituents. The carbon bonded to the fluorine will also exhibit C-F coupling, which can be a useful diagnostic tool. As with the ¹H NMR data, detailed, publicly available assigned ¹³C NMR data for this compound is limited, but its spectrum is confirmed to be in agreement with the expected structure.
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 190-200 |
| Aromatic Carbons | 110-160 |
| Carbon bonded to Amino Group | 140-150 |
| Carbon bonded to Chlorine | 120-130 |
| Carbon bonded to Fluorine | 155-165 (with C-F coupling) |
Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, this technique is used to confirm its molecular formula and to gain insights into its structural features through the analysis of its fragmentation pathways.
Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound (C₁₃H₉ClFNO), the expected molecular weight is approximately 249.67 g/mol . A product data sheet for this compound reports a protonated molecular ion (MH⁺) at m/z 250.6, which is consistent with the expected molecular weight. nist.gov
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For a benzophenone derivative, common fragmentation pathways include cleavage at the carbonyl group, leading to the formation of acylium ions. The presence of the chloro and fluoro substituents on the aromatic rings will also influence the fragmentation pattern, and the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected in fragments containing this atom.
Table 4: Potential Mass Spectrometry Fragments for this compound
| Fragment Ion | Potential m/z |
| [C₁₃H₉ClFNO]⁺ (Molecular Ion) | 249/251 |
| [C₇H₄FO]⁺ (Fluorobenzoyl cation) | 123 |
| [C₆H₄ClN]⁺ | 125/127 |
| [C₆H₅F]⁺ | 96 |
Note: The m/z values for chlorine-containing fragments will show an isotopic pattern.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable tool for investigating the solid-state structure of crystalline materials like this compound. lgcstandards.com This technique provides detailed information about the atomic arrangement within the crystal lattice. Studies indicate that data from the crystal X-ray diffraction pattern of this compound have been used to calculate its molecular electrostatic potentials. biosynth.com
Powder X-ray diffraction (PXRD) is primarily used for the identification of crystalline phases and can be employed to analyze the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint." This makes the technique useful for distinguishing between different polymorphs (different crystalline forms of the same compound) and for confirming the identity of the synthesized material against a known standard. Although specific PXRD patterns for this compound are not publicly documented, this method remains a standard technique for the characterization of the bulk crystalline powder.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental in assessing the purity of this compound and for monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound with high accuracy and precision. Various suppliers report purity levels determined by HPLC, which typically exceed 97%. chemscene.com Method development in HPLC is crucial for ensuring that all potential impurities are effectively separated from the main compound. A Chinese patent highlights a process improvement that successfully increased the purity of the compound from ≤95% to ≥98% as determined by HPLC analysis, demonstrating the technique's importance in process optimization and quality control. google.com
Table 2: Reported Purity of this compound by HPLC
| Reported Purity | Reference |
|---|---|
| 100.0% | caymanchem.com |
| ≥98% | google.com |
| ≥97% | chemscene.com |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions. In the synthesis of this compound and its derivatives, TLC is employed to quickly identify the presence of starting materials, intermediates, and the final product in a reaction mixture. This allows chemists to determine the optimal reaction time and to assess the qualitative purity of the product before undertaking more complex purification and analysis. A certificate of analysis for the compound reported a purity of 100% by TLC, indicating its utility as a quality control check. caymanchem.com
Computational and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has been a primary tool for analyzing 2-Amino-5-chloro-2'-fluorobenzophenone. Specifically, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional has been employed with various basis sets, including 6-31G(d,p), 6-311G(d,p), and 6-31+G(d,p), to perform geometry optimizations and frequency calculations. researchgate.netderpharmachemica.com These methods have proven effective in predicting the molecule's structural and electronic properties. researchgate.netderpharmachemica.com
Geometry Optimization and Conformational Analysis
Theoretical geometry optimization of this compound reveals a non-planar structure. The two phenyl rings are twisted relative to each other, with a calculated global minimum energy observed at a twist angle of 30°. scihorizon.com This twisting is a common feature in tri-substituted benzophenones. scihorizon.com The optimized molecular geometry represents a stationary point on the potential energy surface, confirmed by the absence of imaginary vibrational wavenumbers. researchgate.net
Studies using DFT at the B3LYP level with 6-31G(d,p) and 6-311G(d,p) basis sets have provided detailed bond lengths and angles. derpharmachemica.com For instance, the C-Cl single bond length has been calculated to be approximately 1.81-1.83 Å, depending on the basis set used. derpharmachemica.com The differences in calculated geometrical parameters between different basis sets are generally small and provide a solid foundation for further calculations of properties like vibrational frequencies. derpharmachemica.com
| Parameter | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) |
| C-Cl Bond Length (Å) | 1.83 | 1.81 |
| Global Minimum Twist Angle (°) | 30 | - |
| Global Minimum Energy (kJ/mol) | -1091.61 | - |
This table presents selected optimized geometrical parameters for this compound calculated using DFT methods.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. pearson.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. pearson.comwikipedia.org For this compound, the energy gap between the HOMO and LUMO has been a focus of computational studies.
The presence of electron-donating (amino) and electron-withdrawing (chloro, fluoro, and carbonyl) groups influences the HOMO and LUMO energy levels. rsc.org The delocalization of π-electrons across the benzophenone (B1666685) framework contributes to its electronic properties. derpharmachemica.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and potential for charge transfer within the molecule. researchgate.net DFT calculations have been employed to determine these energy values and understand the electronic transitions. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. researchgate.net
For molecules like this compound, the MEP map would highlight the electron-rich and electron-poor regions. The electronegative oxygen, nitrogen, chlorine, and fluorine atoms are expected to be regions of negative potential (red/orange), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the phenyl rings would likely exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. researchgate.net
Vibrational Frequency Calculations and Correlation with Experimental Data
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. DFT calculations, particularly at the B3LYP level with 6-31G(d,p) and 6-311G(d,p) basis sets, have been used to compute the harmonic vibrational frequencies of this compound. derpharmachemica.comresearchgate.net
The calculated frequencies are often scaled to better match the experimental data, accounting for anharmonicity and other factors. For example, the C-Cl stretching vibration has been computationally identified and correlated with bands observed in the experimental FT-IR spectrum. researchgate.net The good agreement between the simulated and observed spectra validates the accuracy of the computational model and the optimized geometry. derpharmachemica.com
Ab Initio Methods and Semi-Empirical Calculations
While DFT is a widely used method, ab initio and semi-empirical calculations offer alternative approaches for studying molecular systems. Ab initio methods, derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous framework for quantum chemical calculations. dntb.gov.ua However, they are computationally more demanding. nih.gov
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them significantly faster. core.ac.ukarxiv.org This speed allows for the study of larger molecules and high-throughput screening. arxiv.org For this compound, semi-empirical methods like AM1 and PM3 have been used for initial geometry optimization before employing more robust DFT methods. researchgate.net These methods serve as efficient tools for obtaining preliminary quantitative estimates of molecular properties. core.ac.uk
Noncovalent Interaction (NCI) Analysis and Hirshfeld Surface Studies
Noncovalent interactions (NCIs) play a crucial role in the structure and function of molecules. NCI analysis helps in visualizing and understanding weak interactions such as hydrogen bonds and van der Waals forces. For this compound, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen (N-H···O) has been suggested and confirmed by Natural Bond Orbital (NBO) analysis. scihorizon.com
Hirshfeld surface analysis is another powerful tool for investigating intermolecular interactions in the crystalline state. While specific Hirshfeld surface studies on this compound are not detailed in the provided context, this technique would allow for the visualization and quantification of intermolecular contacts, providing insights into the packing of molecules in a crystal lattice.
Prediction of Spectroscopic Parameters (NMR, IR)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement experimental data. The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is typically accomplished using Density Functional Theory (DFT) calculations.
The process involves first optimizing the molecular geometry to find its lowest energy conformation. Following this, vibrational frequencies are calculated, which correspond to the peaks in an IR spectrum. These calculations can elucidate the characteristic vibrational modes of the molecule, such as the stretching of the carbonyl (C=O) group, the N-H bonds of the amino group, and the C-Cl and C-F bonds. For instance, a computational study on the closely related molecule 2-amino-5-chlorobenzophenone (B30270) utilized DFT methods to perform a detailed vibrational analysis. orientjchem.orgresearchgate.net
Predicting NMR chemical shifts, particularly for nuclei like ¹⁹F, is a more complex task that requires high accuracy. nih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's conformation and solvation. github.io Advanced computational workflows are employed to achieve reliable predictions. This often involves a multi-step process:
Conformational Search: Identifying all significant low-energy conformers of the molecule.
Geometry Optimization: Optimizing the structure of each conformer.
NMR Calculation: Calculating the NMR shielding constants for each conformer using a suitable DFT functional (e.g., WP04) and basis set. github.io
Boltzmann Averaging: Averaging the results based on the predicted population of each conformer at a given temperature. nih.gov
While experimental spectra for this compound are available from various suppliers, detailed computational prediction studies in published literature are focused on methodological development or on similar structures. chemicalbook.com The high natural abundance and sensitivity of the ¹⁹F nucleus make it an excellent probe for NMR studies, and computational predictions can be invaluable for assigning experimental signals and understanding structure-property relationships. nih.gov
| Parameter | Computational Method/Level of Theory | Purpose | Reference |
| Geometry Optimization | DFT / B3LYP / 6-31G(d) | To find the lowest energy molecular structure. | github.io |
| IR Frequencies | DFT / B3LYP | To predict the vibrational modes and generate a theoretical IR spectrum. | orientjchem.orgresearchgate.net |
| NMR Chemical Shifts | DFT / WP04 / 6-311++G(2d,p) / PCM | To predict ¹H and ¹⁹F chemical shifts, accounting for solvent effects. | github.io |
| Conformational Analysis | crest / B3LYP-D3BJ | To identify stable conformers for accurate, weighted-average spectral prediction. | github.io |
Computational Studies on Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are crucial for modern photonic technologies, including optical switching and data processing, due to their ability to alter the properties of light. orientjchem.orgnih.gov Organic molecules with extended pi-conjugated systems are of particular interest for their enhanced NLO response. researchgate.net The NLO properties of this compound and related compounds can be investigated computationally.
The key parameter for quantifying the second-order NLO response is the first-order hyperpolarizability (β). researchgate.net Computational studies, typically using DFT methods, can predict this value. A detailed study on 2-amino-5-chlorobenzophenone (a close structural analogue) demonstrated that the molecule possesses significant NLO potential. orientjchem.orgresearchgate.net In that research, DFT calculations were used to compute the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). orientjchem.org
The analysis revealed that the molecule's NLO properties arise from intramolecular charge transfer. orientjchem.org Natural Bond Orbital (NBO) analysis confirmed the presence of an intramolecular N-H···O hydrogen bond, which contributes to the molecular stability and electronic properties. orientjchem.orgresearchgate.net The computed hyperpolarizability value for 2-amino-5-chlorobenzophenone suggested its potential for applications in second harmonic generation (SHG). orientjchem.orgresearchgate.net Given the structural similarities, including the donor (amino group) and acceptor (carbonyl group) system, this compound is also expected to exhibit NLO properties, which may be further modulated by the presence of the electron-withdrawing fluorine atom.
| Property | Calculated Value (for 2-amino-5-chlorobenzophenone) | Unit | Significance | Reference |
| Dipole Moment (μ) | 2.0393 | Debye | Indicates the overall polarity of the molecule. | orientjchem.org |
| Mean Polarizability (α) | 18.019 x 10⁻²⁴ | esu | Measures the molecule's ability to form an induced dipole. | orientjchem.org |
| First-Order Hyperpolarizability (β) | 4.906 x 10⁻³⁰ | esu | Quantifies the second-order NLO response. | orientjchem.org |
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. soton.ac.uk For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape, which is the collection of three-dimensional shapes the molecule can adopt through bond rotations. nih.gov Understanding these dynamics is crucial as properties like receptor binding and spectroscopic parameters depend on the molecule's conformation.
An MD simulation of this compound would typically involve the following steps:
System Setup: The molecule is placed in a simulation box, often with an explicit solvent (like water) to mimic solution conditions.
Energy Minimization: The initial system's energy is minimized to remove any unfavorable atomic clashes.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to allow the system to reach a stable state.
Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (atomic positions and velocities over time) is saved. nih.gov
| Simulation Stage | Purpose | Key Metrics/Analyses | Reference |
| System Setup | Prepare the molecule for simulation in a realistic environment. | Definition of force field, solvent model. | nih.govnih.gov |
| Equilibration | Bring the system to the target temperature and pressure. | Temperature, Pressure, Density stabilization. | nih.gov |
| Production MD | Sample the conformational space of the molecule over time. | Trajectory generation. | soton.ac.uk |
| Analysis | Extract meaningful information about molecular dynamics. | RMSD, RMSF, Dihedral Angle Distribution, Hydrogen Bonding. | nih.gov |
Applications in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Organic Molecules
2-Amino-5-chloro-2'-fluorobenzophenone serves as a fundamental building block for the construction of intricate molecular frameworks. chemimpex.com Its reactivity, stemming from the presence of both an amino group and a carbonyl group, allows for a variety of chemical transformations. This dual functionality enables its participation in diverse cyclization and condensation reactions, leading to the formation of heterocyclic systems that are central to many biologically active compounds. researchgate.netasianpubs.org
The presence of the chloro and fluoro groups further enhances its utility. The chloro group can be a site for further functionalization or can influence the electronic properties of the molecule. The fluorine atom, a common feature in many modern pharmaceuticals, can improve metabolic stability, binding affinity, and bioavailability of the final product. chemimpex.com
Researchers have utilized this compound as a starting material for the synthesis of a range of fine chemicals, including acridones, quinolines, and quinazolinones, which are important scaffolds in medicinal chemistry. researchgate.net The adaptability of this compound makes it a key intermediate in the development of new chemical entities with potential therapeutic applications. chemimpex.comresearchgate.net
Synthetic Strategies for Benzodiazepine (B76468) Derivatives
One of the most significant applications of this compound is in the synthesis of benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. chemimpex.comresearchgate.net This compound is a critical precursor for several well-known benzodiazepine drugs.
This compound is a key intermediate in the synthesis of Midazolam. medchemexpress.commedchemexpress.com The synthesis typically involves a multi-step process where the benzophenone (B1666685) derivative undergoes a series of reactions to construct the diazepine (B8756704) ring and the fused imidazole (B134444) ring characteristic of Midazolam.
One synthetic route involves the reaction of this compound with epichlorohydrin (B41342) and ammonia (B1221849), followed by treatment with phosphorus pentoxide to facilitate cyclization. chemicalbook.com Another approach involves reacting the starting benzophenone with an orthoester in the presence of an acid catalyst. google.comgoogleapis.com This is followed by a series of transformations including reaction with hydroxylamine (B1172632) hydrochloride and subsequent cyclization to form the benzodiazepine core. google.comgoogleapis.com The final steps often involve the formation of the imidazole ring to yield Midazolam. ijcce.ac.ir
The synthesis of Midazolam and its impurities for analytical purposes also relies on this compound as the starting material. srce.hr
| Route | Key Reagents | Intermediate Steps | Reference |
|---|---|---|---|
| Route 1 | Epichlorohydrin, Ammonia, Phosphorus pentoxide | Formation of an amino-alcohol intermediate, followed by cyclization. | chemicalbook.com |
| Route 2 | Orthoester (e.g., X₁-CH₂-C(OX₂)₃), Acid catalyst, Hydroxylamine hydrochloride | Formation of an imidate intermediate, followed by reaction with hydroxylamine and cyclization. | google.comgoogleapis.com |
| Route 3 | Bromoacetyl bromide, Ammonia | Formation of 2-bromo-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide, followed by reaction with ammonia to initiate cyclization. | ijcce.ac.ir |
This compound is also a crucial starting material for the synthesis of Flurazepam, another important benzodiazepine used for treating insomnia. The synthesis of Flurazepam synthons from this precursor involves a series of well-defined steps.
A common synthetic pathway begins with the reaction of this compound with bromoacetyl chloride to form 2-(bromoacetyl)amino-5-chloro-2'-fluorobenzophenone. gpatindia.com This intermediate is then reacted with diethylamine (B46881) to introduce the diethylaminoethyl side chain. gpatindia.com Subsequent reduction and cyclization steps lead to the formation of the benzodiazepine ring structure, which is a core component of Flurazepam. gpatindia.com
While the primary application lies in the synthesis of 1,4-benzodiazepines, the reactivity of this compound and its derivatives can also be harnessed for the formation of other related heterocyclic systems. For instance, by reacting this compound hydrazone with appropriate reagents, it is possible to construct benzotriazepine ring systems. prepchem.com This demonstrates the versatility of this starting material in accessing a broader range of nitrogen-containing heterocyclic compounds.
Role in Agrochemical Synthesis
Beyond its extensive use in the pharmaceutical industry, this compound also finds applications in the synthesis of agrochemicals. chemimpex.com The structural motifs derived from this compound can be incorporated into molecules designed to have specific biological activities relevant to agriculture, such as herbicides, insecticides, or fungicides. The presence of halogen atoms in the molecule can contribute to the efficacy and stability of these agrochemical products. chemimpex.com
Development of Fluorescent Probes and Sensors
The inherent fluorescent properties of the benzophenone scaffold, combined with the electronic effects of the amino, chloro, and fluoro substituents, make this compound and its derivatives attractive candidates for the development of fluorescent probes and sensors. chemimpex.combiosynth.com These molecules can be designed to exhibit changes in their fluorescence emission upon binding to specific analytes, such as metal ions or biomolecules. nih.govmdpi.comrsc.orgrsc.org This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target species. The development of such probes is a rapidly growing area of research with applications in bioimaging, environmental monitoring, and clinical diagnostics. nih.govrsc.org
Synthesis of Advanced Polymeric Materials and Coatings
The chemical architecture of this compound, which features a halogenated and fluorinated benzophenone structure, suggests its potential as a building block or modifier in the synthesis of high-performance polymers and coatings. The incorporation of fluorine and the benzophenone moiety into a polymer backbone can theoretically enhance properties such as thermal stability, chemical resistance, and UV resistance. However, a review of available scientific literature and patent databases indicates that while the compound is extensively used as an intermediate in pharmaceutical synthesis, its application in the field of polymer science is not widely documented in detailed research findings. google.commedchemexpress.comchemimpex.comscbt.com
Research into related compounds, such as fluorinated benzophenone diamines, demonstrates the value of these structures in creating advanced polymers. For instance, various fluorinated diamines are reacted with dianhydrides to produce fluorinated polyimides. epa.govkpi.uaresearchgate.netosti.gov These polyimides often exhibit a desirable combination of properties, including:
High thermal stability
Low dielectric constant
Reduced moisture absorption
Good mechanical properties
The presence of fluorine, in particular, is known to lower the dielectric constant and decrease interchain electronic interactions, which is highly beneficial for materials used in electronics and microelectronics packaging. kpi.uaresearchgate.net
Theoretically, if this compound were to be chemically modified to a diamine derivative, it could serve as a monomer in the synthesis of novel polyimides or polyamides. The resulting polymer could potentially exhibit the properties summarized in the table below, based on the known effects of its constituent chemical groups.
Table 1: Potential Properties Conferred by this compound Moieties in a Polymer Matrix
| Structural Moiety | Potential Contribution to Polymer Properties |
| Fluorine Atom | - Lowered dielectric constant- Reduced moisture absorption- Increased thermal stability- Enhanced chemical resistance |
| Chlorine Atom | - Flame retardancy- Modified reactivity and solubility |
| Benzophenone Core | - UV-absorbing capability, leading to enhanced UV stability- High thermal stability- Mechanical rigidity |
| Amino Group (if modified to a diamine) | - Point of polymerization for polyamides, polyimides, etc. |
Furthermore, the benzophenone structure is a well-known photosensitizer and UV-absorber. google.com Its incorporation into a coating formulation could provide enhanced protection against degradation from UV radiation.
Impurity Profiling, Control, and Stability Studies
Identification and Characterization of Synthetic Impurities
Impurities in 2-Amino-5-chloro-2'-fluorobenzophenone can originate from starting materials, intermediates, by-products of the synthesis reaction, and subsequent degradation. The most common synthesis involves the Friedel-Crafts acylation of p-chloroaniline with o-fluorobenzoyl chloride, often using a catalyst like zinc chloride. google.com
Based on this process, several potential impurities can be identified:
Starting Materials: Unreacted p-chloroaniline and o-fluorobenzoyl chloride may be present in the final product if the reaction does not go to completion or if purification is inadequate.
Isomeric Impurities: Impurities in the starting materials, such as m-chloroaniline or p-fluorobenzoyl chloride, could lead to the formation of corresponding isomeric benzophenone (B1666685) products.
By-products: Side reactions can generate various impurities. For instance, the related compound 2-amino-5-chlorobenzophenone (B30270), which lacks the fluorine atom, is a known impurity and is available as a USP reference standard. usp.org Another potential by-product is 2-amino-5-chloro-N-methoxy-N-methylbenzamide, which is a raw material for an alternative synthesis route. chemicalbook.com
Process-Related Impurities: A Chinese patent highlights that conventional synthesis can result in a product with a purity of ≤95%, indicating a significant level of impurities. google.com While the specific structures of all impurities are not detailed, they are broadly categorized as process-related impurities that can be reduced through process optimization. google.com
The characterization of these impurities relies on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is widely used for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for structural elucidation. chemimpex.comresearchgate.net
Table 1: Potential Synthetic Impurities of this compound
| Impurity Name | Type | Potential Origin |
|---|---|---|
| p-Chloroaniline | Starting Material | Incomplete reaction |
| o-Fluorobenzoyl chloride | Starting Material | Incomplete reaction |
| 2-Amino-5-chlorobenzophenone | By-product | Use of non-fluorinated starting material or side reaction |
| Isomeric Benzophenones | By-product | Impurities in starting materials |
Development of Impurity Reference Standards
The accurate quantification of impurities requires the use of qualified reference standards. For known impurities, these standards can sometimes be purchased from commercial suppliers. For example, USP offers a reference standard for 2-Amino-5-chlorobenzophenone, a potential impurity in the synthesis of its fluorinated analog. usp.org
When a reference standard is not commercially available, it must be synthesized and characterized in-house. This process involves:
Synthesis: The impurity is synthesized, often through a targeted chemical route.
Purification: The synthesized compound is purified to a high degree using techniques like chromatography and crystallization.
Characterization and Certification: The structure of the purified compound is unequivocally confirmed using a battery of analytical tests, including NMR, MS, and elemental analysis. Its purity is determined using a mass balance approach or quantitative NMR.
Clearsynth and Veeprho are examples of companies that provide characterization data for compounds like this compound, which itself can be used as an impurity standard for other active pharmaceutical ingredients like Diazepam. clearsynth.comveeprho.com This same rigorous characterization process is applied to develop reference standards for its own synthetic impurities.
Strategies for Impurity Reduction in Synthetic Processes
Controlling impurity levels is a primary goal of synthetic process development. Several strategies can be employed to minimize the formation of impurities during the production of this compound.
A key approach involves optimizing the reaction conditions. A patented method describes a significant improvement in purity by modifying the catalyst and purification procedure. google.com
Catalyst Preparation: The patent specifies that using zinc chloride that has been dehydrated at a low temperature (40-200°C) under vacuum increases the product yield and purity. google.com This specially prepared catalyst enhances the condensation reaction between o-fluorobenzoyl chloride and p-chloroaniline, reducing the formation of by-products. google.com
Reaction Control: The synthesis involves a high-temperature condensation followed by acidolysis with dilute sulfuric acid. google.com Controlling temperature and reaction time at each stage is crucial to prevent side reactions and degradation.
Purification Techniques: The crude product is purified through a series of steps including precipitation, filtration, washing, and recrystallization. google.com Heating the crude product in water followed by cooling crystallization is an effective final step to isolate the high-purity compound, increasing the purity from ≤95% to ≥98%. google.com
Another synthetic route involves the reduction of an isoxazole (B147169) precursor using iron powder. google.com This method is designed to be selective, reducing the isoxazole ring to form the aminobenzophenone structure without affecting the carbonyl group, thus preventing the formation of corresponding alcohol impurities. google.com
Degradation Product Analysis and Stability Assessment
Stability testing is performed to understand how the quality of the compound changes over time under the influence of environmental factors such as temperature, humidity, and light.
Safety data sheets indicate that this compound is stable under normal storage conditions. fishersci.comcoleparmer.com However, it is incompatible with certain substances and will degrade under specific stress conditions.
Conditions to Avoid: Exposure to incompatible materials such as strong oxidizing agents and strong reducing agents should be avoided to prevent degradation. fishersci.comcoleparmer.com
Hazardous Decomposition: When exposed to high temperatures, such as in a fire, the compound can decompose to produce toxic and corrosive gases. fishersci.comcoleparmer.com These decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride gas. fishersci.comcoleparmer.com
Forced degradation studies are a systematic way to investigate potential degradation pathways. These studies involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light. While specific studies on this compound are not widely published, a study on the degradation of a similar compound, 4-chloro-2-aminophenol, showed that degradation can proceed via deamination (removal of the amino group) followed by oxidation and ring cleavage. nih.gov This suggests a potential degradation pathway for this compound that would warrant investigation in formal stability studies.
Table 2: Stability and Degradation Profile
| Parameter | Finding | Source(s) |
|---|---|---|
| Chemical Stability | Stable under normal temperatures and pressures. | fishersci.comcoleparmer.com |
| Conditions to Avoid | Incompatible materials, dust generation. | coleparmer.com |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents. | fishersci.comcoleparmer.com |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF), Hydrogen chloride gas. | fishersci.comcoleparmer.com |
Crystal Engineering and Solid State Research
Single Crystal Growth Methodologies
The cultivation of high-quality single crystals is a prerequisite for definitive structure determination via X-ray diffraction. For the analogous compound 2-Amino-5-chlorobenzophenone (B30270) (2A5CB), several methodologies have been successfully employed.
One prominent technique is the Microtube Czochralski method . In this approach, a seed crystal is utilized to pull a larger crystal from a melt under controlled conditions. Organic single crystals of 2A5CB have been grown using this method, which allows for the production of bulk-sized crystals. researchgate.netresearchgate.net Another common and effective technique is the slow evaporation solution growth technique . This method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature, leading to the formation of well-defined crystals. chemicalbook.com
Detailed research has identified optimized parameters for growing 2A5CB crystals, which provide a foundational methodology for its 2'-fluoro derivative.
| Parameter | Optimized Value |
|---|---|
| Pulling Rate | 1-2 mm/h |
| Seed Rotation Rate | 8 rpm |
| Cooling Rate | 1 °C/h |
| Axial Thermal Gradient | 8 °C/cm |
Polymorphism and Crystal Structure Analysis
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical phenomenon in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties. While polymorphism in 2-Amino-5-chloro-2'-fluorobenzophenone itself is not documented, studies on closely related derivatives, such as 2-amino-5-chlorobenzophenone oxime, have identified multiple polymorphic forms, including monoclinic and triclinic systems. nih.govresearchgate.net This suggests that the target compound may also exhibit polymorphic behavior under different crystallization conditions.
Crystal structure analysis via single-crystal X-ray diffraction provides precise information about the spatial arrangement of atoms. For 2-Amino-5-chlorobenzophenone (2A5CB), detailed crystallographic data has been determined. researchgate.netnih.gov The compound crystallizes in the triclinic space group P-1, with an asymmetric unit containing four independent molecules. researchgate.net The dihedral angles between the benzene (B151609) rings in these molecules range from 53.7° to 59.8°. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₀ClNO |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.7335 |
| b (Å) | 10.6473 |
| c (Å) | 24.7554 |
| α (°) | 90.00 |
| β (°) | 97.360 |
| γ (°) | 90.00 |
| Volume (ų) | 2274.1 |
| Z | 8 |
Supramolecular Architecture and Intermolecular Interactions in the Solid State
The crystal packing of 2-Amino-5-chlorobenzophenone is governed by a network of intermolecular interactions, which collectively define its supramolecular architecture. The most significant of these are hydrogen bonds. In the crystal structure of 2A5CB, molecules are linked by N—H⋯O hydrogen bonds, where the amino group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. researchgate.net This network of hydrogen bonds connects the individual molecules into a stable, three-dimensional supramolecular structure. researchgate.net
The introduction of a fluorine atom in this compound is expected to introduce additional weak intermolecular interactions, such as C–H⋯F hydrogen bonds. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in stabilizing the crystal lattice.
Influence of Crystal Packing on Chemical Reactivity
The arrangement of molecules in the solid state can directly influence a compound's chemical reactivity. This is particularly relevant for this compound, which serves as a crucial precursor in the synthesis of several benzodiazepine (B76468) drugs, including midazolam and flurazepam.
The accessibility of reactive functional groups is a key factor. In the crystal lattice, the amino group (-NH₂) is involved in N—H⋯O hydrogen bonding. researchgate.net This interaction could influence the reactivity of the amino group in solid-state reactions by affecting its availability to react with other reagents. The specific packing arrangement can either shield the reactive site, potentially slowing a reaction, or pre-organize molecules in a way that facilitates a specific reaction pathway.
Photochemical Research and Photophysical Properties
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. The absorption pattern is characteristic of the molecule's structure, particularly its chromophores and electronic system.
For benzophenone (B1666685) and its derivatives, the absorption spectra typically feature bands corresponding to π → π* and n → π* transitions. The intense bands are usually due to π → π* transitions within the aromatic rings, while the weaker, longer-wavelength absorption is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons.
Specific UV-Visible absorption maxima for 2-Amino-5-chloro-2'-fluorobenzophenone are not extensively detailed in publicly available literature. However, data from closely related aminobenzophenone analogues provide insight into the expected absorption regions. The amino group generally causes a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted benzophenone.
| Compound | Absorption Maxima (λmax) | Solvent/Conditions |
| 2-Amino-2',5-dichlorobenzophenone | 257 nm, 296 nm | Not specified |
| 2-Amino-5-bromo-2'-chlorobenzophenone | 216 nm, 234 nm | Not specified |
This table presents data for compounds structurally similar to this compound to provide context for its expected spectroscopic properties.
Emission and Fluorescence Quantum Yield Determination
Following the absorption of light and excitation to a higher energy state, a molecule can relax back to its ground state through various pathways, including the emission of light as fluorescence or phosphorescence. This compound is recognized as a fluorescent compound. biosynth.com This fluorescence arises from the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).
Photodegradation Mechanisms and Environmental Fate Studies
The study of photodegradation is crucial for understanding the environmental persistence and fate of chemical compounds. This process involves the breakdown of molecules upon exposure to light, particularly UV radiation from sunlight.
Specific research on the photodegradation mechanisms and environmental fate of this compound is limited. However, the general class of benzophenones, often used as UV filters, is known for being relatively photostable. mdpi.com For instance, one study noted that benzophenone-3 (BP-3) experienced only 4% degradation after four weeks of irradiation. mdpi.com This stability suggests that halogenated aminobenzophenones could be persistent in the environment.
The environmental fate is also governed by factors like soil adsorption, biodegradability, and potential for bioaccumulation. While experimental data for the target compound is scarce, predictive models for related structures like 4-Hydroxy-4'-chlorobenzophenone can offer an estimation of its likely environmental behavior. epa.gov Processes such as photocatalytic degradation, often utilizing catalysts like titanium dioxide (TiO₂), represent a potential pathway for the decomposition of such aromatic compounds in water. nih.govyoutube.com
| Parameter | Predicted Value | Unit |
| Soil Adsorption Coeff. (Koc) | 398 | L/kg |
| Biodegradation Half-Life | 10.5 | days |
| Bioconcentration Factor | 65.1 | L/kg |
This table shows predicted environmental fate and transport data for the related compound 4-Hydroxy-4'-chlorobenzophenone, offering insight into the potential environmental behavior of similar chlorinated benzophenone structures. epa.gov
Exploration of Photosensitizer Capabilities
A photosensitizer is a molecule that, upon absorbing light, can transfer the absorbed energy to another molecule, often molecular oxygen, leading to the generation of reactive oxygen species (ROS). Benzophenone itself is a classic example of a photosensitizer, known to be phototoxic with absorption in the UVA and UVB ranges. sigmaaldrich.comnih.gov
Many benzophenone derivatives retain this photosensitizing ability, which is harnessed in applications like photodynamic therapy and as photoinitiators in industrial processes. rsc.orgmedicaljournals.se The mechanism typically involves the benzophenone being excited to a singlet state, followed by efficient intersystem crossing to a long-lived triplet state. This triplet state has sufficient energy to interact with ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂) (a Type II mechanism) or to react directly with substrates by hydrogen or electron transfer, forming radicals (a Type I mechanism).
Studies on a range of benzophenone derivatives, including 2-aminobenzophenone (B122507), have shown that even minor changes to the molecular structure can lead to significantly different phototoxic characteristics. nih.govmedicaljournals.setum.de The incorporation of a benzophenone moiety into larger molecular systems has been explored as a strategy to enhance ROS generation for phototherapeutic applications. rsc.org Given its core benzophenone structure, this compound is expected to possess photosensitizing capabilities, although specific studies to confirm and quantify this property have not been reported.
Q & A
Q. What are the established synthetic pathways for 2-Amino-5-chloro-2'-fluorobenzophenone, and what key reagents/conditions are required?
- Methodological Answer : The compound is synthesized via multistep reactions involving amide formation and cyclocondensation. A common route includes reacting 4-chloroaniline with fluorinated benzoyl derivatives under acidic conditions. For example, chloroacetyl chloride and ammonia are used to form intermediates, followed by cyclocondensation with nitromethane and acetic anhydride . Key steps require precise temperature control (e.g., reflux in oxygenated solvents) and purification via recrystallization from hot water or polar aprotic solvents .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm the presence of aromatic protons, amine groups, and fluorine substituents. Mass spectrometry (MS) validates molecular weight (MW = 249.67 g/mol) .
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>99% by area) .
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and torsion angles for stereochemical validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for this compound across literature?
- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., nitrobenzene or chlorobenzene contaminants) or variations in reaction stoichiometry. To address this:
- Perform Design of Experiments (DOE) to optimize molar ratios (e.g., 1:1.2 for amine:benzoyl chloride) and solvent systems (e.g., dichloromethane vs. toluene).
- Quantify byproducts using GC-MS or -NMR integration. For example, notes that 10 mol% nitrobenzene contamination minimally impacts lactam conversion, suggesting tolerance thresholds .
Q. What advanced techniques are recommended for analyzing trace impurities in this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HR-MS) : Identifies low-abundance impurities (e.g., dichlorinated byproducts) with ppm-level accuracy.
- Solid-State NMR : Detects crystalline polymorphs or hydrate forms that may affect bioavailability in drug intermediates .
- ICP-OES : Monitors heavy metal residues (e.g., Pd, Ni) from catalytic steps, ensuring compliance with ICH Q3D guidelines.
Q. How can reaction conditions be optimized to improve the Process Mass Intensity (PMI) of this compound synthesis?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces PMI by minimizing solvent waste. reports a PMI of 27 (vs. theoretical 24–84) using in-line bromoacetyl chloride generation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or enzymes to enhance regioselectivity in fluorination steps.
- Solvent Recycling : Implement distillation or membrane filtration for toluene or DCM recovery.
Q. What strategies are effective for crystallizing this compound when traditional methods fail?
- Methodological Answer :
- Microcrystal Electron Diffraction (MicroED) : Resolves structures from sub-micron crystals, suitable for low-crystallinity batches.
- Anti-Solvent Diffusion : Gradually add hexane to a saturated DMF solution to induce slow nucleation.
- Synchrotron Radiation : Enhances diffraction quality for twinned or weakly scattering crystals, leveraging facilities like APS or ESRF .
Data Contradiction and Validation
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Cross-Validate with Computational Chemistry : Compare experimental -NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)).
- Isotopic Labeling : Synthesize - or -labeled analogs to resolve overlapping signals.
- Collaborative Reproducibility : Share samples with independent labs to confirm spectral reproducibility, as seen in ’s multi-institutional PMI studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
